molecular formula C5H10N2 B1615826 2-(Dimethylamino)propanenitrile CAS No. 5350-67-4

2-(Dimethylamino)propanenitrile

Cat. No. B1615826
CAS RN: 5350-67-4
M. Wt: 98.15 g/mol
InChI Key: GQJKKKULUSFWSC-UHFFFAOYSA-N
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Description

2-(Dimethylamino)propanenitrile is a chemical compound with the molecular formula C5H10N2. It has an average mass of 98.146 Da and a monoisotopic mass of 98.084396 Da .


Synthesis Analysis

The synthesis of compounds similar to 2-(Dimethylamino)propanenitrile, such as 3-(dialkylamino)-2-hydroxypropyl 4-[(alkoxycarbonyl)amino]benzoates and their quaternary ammonium salts, has been reported. The final step of synthesis of quaternary ammonium salts was carried out by microwave-assisted synthesis . Another synthetic process involves taking dimethylethanolamine as a raw material and carrying out a chlorination reaction between the dimethylethanolamine and thionyl chloride .


Molecular Structure Analysis

The molecular structure of 2-(Dimethylamino)propanenitrile includes a total of 16 bonds; 6 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 triple bond, 1 tertiary amine (aliphatic), and 1 nitrile (aliphatic) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Dimethylamino)propanenitrile include a density of 0.9±0.1 g/cm3, a boiling point of 145.6±13.0 °C at 760 mmHg, a vapour pressure of 4.8±0.3 mmHg at 25°C, and a flash point of 38.8±9.1 °C .

Scientific Research Applications

Desulfurization Processes

  • Application in Desulfurization : 2-(Dimethylamino)propanenitrile propionate ([DMAPN][CO2Et]) shows promise in the desulfurization of model oil. It effectively reduces sulfur content and supports the recycling of protic ionic liquids (PILs) used in the process, contributing to deep desulfurization (Li et al., 2012).

Alzheimer's Disease Research

  • Alzheimer's Disease Imaging : A derivative of 2-(Dimethylamino)propanenitrile, [18F]FDDNP, is used in PET scans to locate neurofibrillary tangles and beta-amyloid plaques in Alzheimer's patients' brains. This facilitates early diagnosis and monitoring of the disease (Shoghi-Jadid et al., 2002).

Membrane Technology

  • Antifouling Membrane Fabrication : Copolymerization involving 2-(Dimethylamino)ethyl methacrylate with acrylonitrile yields membranes with excellent antifouling properties. These membranes are valuable in ultrafiltration applications (Sun et al., 2006).

CO2 Capture

  • CO2 Absorption Enhancement : 1-Dimethylamino-2-propanol, a tertiary amine, enhances CO2 capture performance in membrane contactors. This finding is crucial for developing efficient CO2 absorption technologies (Cao et al., 2019).

Polymer Chemistry

  • Polycarbonate Synthesis : A water-soluble polycarbonate with dimethylamino pendant groups is synthesized using 2-(Dimethylamino)propanenitrile. This has applications in producing biocompatible and degradable polymers (Zhang et al., 2012).

Crystallography

  • Molecular Structure Analysis : 2-[(Dimethylamino)methylidene]propanedinitrile's crystal structure is analyzed, providing insights into molecular interactions and stability (Kant et al., 2013).

Solvatochromic Behavior

  • Study of Solvatochromic Compounds : Research on derivatives of 2-(Dimethylamino)propanenitrile contributes to understanding solvatochromic behavior in different solvents. This is significant in the development of materials with application in sensing and display technologies (Bogdanov et al., 2019).

Silicon Nitride-Like Films

  • Plasma Enhanced Chemical Vapour Deposition : Dimethylaminosilanes, with 2-(Dimethylamino)propanenitrile as a key precursor, are used in the deposition of silicon nitride-like films, which have applications in electronics and coatings (Mundo et al., 2007).

Solubility Studies

  • Solubility in Various Solvents : The solubility of related compounds in different solvents is studied, providing crucial data for pharmaceutical and chemical process optimization (Song et al., 2019).

Nonadiabatic Relaxation Dynamics

  • Study in Dual Fluorescence : 4-(N,N-Dimethylamino)benzonitrile, related to 2-(Dimethylamino)propanenitrile, is investigated for its relaxation dynamics post-photoexcitation, contributing to our understanding of dual fluorescence mechanisms (Kochman et al., 2015).

Heterocyclic Synthesis

  • Precursor for Heterocyclic Systems : It serves as a precursor for synthesizing diverse heterocyclic systems, which are important in pharmaceuticals and materials science (Drabina & Sedlák, 2012).

Safety And Hazards

2-(Dimethylamino)propanenitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having flammable liquids, acute oral toxicity, skin corrosion/irritation, and serious eye damage/eye irritation .

properties

IUPAC Name

2-(dimethylamino)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2/c1-5(4-6)7(2)3/h5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQJKKKULUSFWSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90276939
Record name 2-(dimethylamino)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethylamino)propanenitrile

CAS RN

5350-67-4
Record name NSC53
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(dimethylamino)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Dimethylamino)propanenitrile
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E3RYM5XQQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
O Yilmaz, C Dengiz, MH Emmert - The Journal of Organic …, 2021 - ACS Publications
This manuscript details the development of a general and mild protocol for the α-C–H cyanation of tertiary amines and its application in late-stage functionalization. Suitable substrates …
Number of citations: 3 pubs.acs.org
C Dengiz, M Emmert - 2020 - scholar.archive.org
This manuscript details the development of a general and mild protocol for the α-CH cyanation of tertiary amines as well as its application in late stage functionalization. Suitable …
Number of citations: 0 scholar.archive.org
UC Bromide - thieme-connect.com
SAFETY: Many of the reactions described in this section involve the use of highly toxic and, in many cases, volatile cyanide derivatives. These reactions should be carried out by …
Number of citations: 0 www.thieme-connect.com

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